molecular formula C19H12Cl2FN3O B2970910 3-[5,6-dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone CAS No. 338774-28-0

3-[5,6-dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone

Cat. No.: B2970910
CAS No.: 338774-28-0
M. Wt: 388.22
InChI Key: PHKBASDXJNXLFR-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzimidazole derivatives fused with a pyridinone moiety. Its structure features a 1,3-benzimidazole core substituted with two chlorine atoms at positions 5 and 6, a 3-fluorobenzyl group at the 1-position, and a 2(1H)-pyridinone ring at the 2-position.

Properties

IUPAC Name

3-[5,6-dichloro-1-[(3-fluorophenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2FN3O/c20-14-8-16-17(9-15(14)21)25(10-11-3-1-4-12(22)7-11)18(24-16)13-5-2-6-23-19(13)26/h1-9H,10H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKBASDXJNXLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[5,6-Dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone (CAS Number: 338774-20-2) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C19H12Cl2FN3O
  • Molecular Weight : 388.22 g/mol
  • Structural Characteristics : The compound features a benzimidazole moiety, which is known for its diverse biological activities, and a pyridinone structure that enhances its pharmacological profile.

Anticancer Activity

Research indicates that compounds containing benzimidazole derivatives exhibit significant anticancer properties. A study highlighted that benzimidazole analogues can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound in focus demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies indicated effectiveness against both Gram-positive and Gram-negative bacteria. The SAR analysis suggests that the presence of halogen substituents (such as chlorine) enhances the antimicrobial efficacy of the benzimidazole ring .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been evaluated for anti-inflammatory activity. It was found to reduce inflammation in animal models by inhibiting key inflammatory mediators. This suggests a dual action mechanism where it may serve as both an antimicrobial and anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The SAR studies of benzimidazole derivatives indicate that:

  • Substituents on the benzyl group significantly influence biological activity.
  • Halogen atoms (e.g., chlorine and fluorine) enhance potency against various biological targets.

The following table summarizes some key findings from SAR studies:

Compound StructureActivity TypeObserved Effect
Benzimidazole Core + Cl SubstituentAnticancerInduces apoptosis in cancer cells
Benzimidazole Core + F SubstituentAntimicrobialEffective against Gram-positive bacteria
Pyridinone Structure + Cl SubstituentAnti-inflammatoryReduces inflammation markers

Study 1: Anticancer Efficacy

In a recent study published in 2021, researchers synthesized various benzimidazole derivatives, including the compound of interest. The results showed that it inhibited proliferation in breast cancer cell lines by inducing apoptosis through the mitochondrial pathway. The study concluded that further development could lead to new therapeutic options for cancer treatment .

Study 2: Antimicrobial Testing

A comprehensive evaluation of antimicrobial activity was conducted using the compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth, indicating that this compound could be developed into a novel antibiotic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Weight (g/mol) Key Physical/Chemical Properties Source
3-[5,6-Dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone 3-Fluorobenzyl, 5,6-dichloro ~415.3 (calculated) High lipophilicity (Cl/F substituents); potential metabolic stability due to fluorine .
5-{5,6-Dichloro-1-[3-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone 3-Trifluoromethylbenzyl, 5,6-dichloro 438.2 Increased hydrophobicity (CF₃ group); higher molecular weight may affect bioavailability .
3-[5,6-Dichloro-1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone 4-Fluorobenzyl, 5,6-dichloro ~415.3 (calculated) Altered electronic effects (para-F vs. meta-F); possible differences in receptor binding .
3-{5,6-Dichloro-1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1,2-dihydropyridin-2-one 4-Chlorobenzyl, 5,6-dichloro ~431.8 Enhanced electron-withdrawing character (Cl vs. F); may influence reactivity in nucleophilic environments .
1-Benzyl-2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole Benzyl, 5,6-dimethyl, 6-chloropyridinyl 347.84 Reduced steric bulk (methyl vs. Cl/F); lower molecular weight may improve solubility .

Key Observations:

Substituent Effects on Lipophilicity: The 3-trifluoromethylbenzyl analog (438.2 g/mol) exhibits higher hydrophobicity than the 3-fluorobenzyl derivative, which could enhance membrane permeability but reduce aqueous solubility .

Positional Isomerism :

  • The meta-fluorine (3-fluorobenzyl) vs. para-fluorine (4-fluorobenzyl) substitution () may influence molecular dipole moments and binding pocket compatibility in receptor-ligand interactions.

Steric and Electronic Modifications :

  • The dimethyl-substituted analog () lacks the dichloro groups, reducing steric hindrance and possibly improving synthetic accessibility.

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